4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile
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Overview
Description
4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound with the molecular formula C5H5N3O This compound features a pyrazole ring substituted with a hydroxyl group at the fourth position, a methyl group at the first position, and a nitrile group at the fifth position
Mechanism of Action
Mode of Action
Pyrazole derivatives, in general, are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific structure and target .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a certain acidity and alkalinity, and can form complexes with some metal ions
Temporal Effects in Laboratory Settings
Future studies should discuss the changes in the effects of this product over time, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxy-1-methyl-1H-pyrazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of 4-oxo-1-methyl-1H-pyrazole-5-carbonitrile.
Reduction: Formation of 4-hydroxy-1-methyl-1H-pyrazole-5-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-Hydroxy-1-methyl-1H-pyrazole-5-amine: Similar structure but with an amine group instead of a nitrile group.
5-Hydroxy-1-methyl-1H-pyrazole: Similar structure but lacks the nitrile group.
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness: 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
4-hydroxy-2-methylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-8-4(2-6)5(9)3-7-8/h3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYHDGIVCADZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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